(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester
Overview
Description
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester typically involves the esterification of (3-Aminomethyl-phenyl)-acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
(3-Aminomethyl-phenyl)-acetic acid+tert-butyl alcoholacid catalyst(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving aminomethyl groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active acetic acid derivative that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(3-Aminomethyl-phenyl)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(3-Aminomethyl-phenyl)-acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl ester group, which can influence its steric properties and reactivity. This makes it distinct from other esters with smaller alkyl groups, potentially leading to different biological and chemical behaviors.
Properties
IUPAC Name |
tert-butyl 2-[3-(aminomethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIMTIMRQGWSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696465 | |
Record name | tert-Butyl [3-(aminomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-75-1, 479586-24-8 | |
Record name | 1,1-Dimethylethyl 3-(aminomethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885280-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [3-(aminomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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